
Tetraethylcystamine-13C4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraethylcystamine-13C4 is a stable isotope-labeled compound with the molecular formula C8[13C]4H28N2O5 and a molecular weight of 268.46 g/mol . It is a derivative of cystamine, a naturally occurring compound found in the human body. This compound is used in various fields of research, including medical, environmental, and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethylcystamine-13C4 involves the incorporation of carbon-13 isotopes into the molecular structure. The specific synthetic routes and reaction conditions for this compound are not widely documented in publicly available sources. general methods for synthesizing isotope-labeled compounds typically involve the use of labeled precursors and reagents under controlled conditions to ensure the incorporation of the isotope into the desired molecular framework .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar methods to those used in laboratory settings, but optimized for efficiency and yield. This may include the use of specialized equipment and techniques to handle and incorporate the carbon-13 isotope into the compound .
化学反应分析
Types of Reactions
Tetraethylcystamine-13C4 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds to form thiol groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like dithiothreitol for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the specific reaction conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce disulfides, while reduction reactions may yield thiols .
科学研究应用
Tetraethylcystamine-13C4 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of labeled compounds for tracing and studying chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs in the body.
Industry: Applied in environmental studies to trace the movement and transformation of pollutants .
作用机制
The mechanism of action of Tetraethylcystamine-13C4 involves its incorporation into biological or chemical systems where it can be traced using mass spectrometry or other analytical techniques. The carbon-13 isotope acts as a marker, allowing researchers to follow the compound’s pathway and interactions within the system. This helps in understanding the molecular targets and pathways involved in the compound’s effects .
相似化合物的比较
Similar Compounds
Similar compounds to Tetraethylcystamine-13C4 include other isotope-labeled derivatives of cystamine and related compounds such as:
Tetraethylcystamine: The non-labeled version of the compound.
Cystamine: The parent compound from which this compound is derived.
Other isotope-labeled cystamine derivatives: Compounds labeled with different isotopes like deuterium or nitrogen-15
Uniqueness
This compound is unique due to the incorporation of carbon-13 isotopes, which makes it particularly useful for tracing and studying chemical and biological processes. The stable isotope labeling allows for precise tracking and analysis, providing valuable insights into the mechanisms and pathways involved .
属性
CAS 编号 |
1330185-38-0 |
|---|---|
分子式 |
C12H28N2S2 |
分子量 |
268.459 |
IUPAC 名称 |
2-[2-[di(ethyl)amino]ethyldisulfanyl]-N,N-di(ethyl)ethanamine |
InChI |
InChI=1S/C12H28N2S2/c1-5-13(6-2)9-11-15-16-12-10-14(7-3)8-4/h5-12H2,1-4H3/i1+1,2+1,3+1,4+1 |
InChI 键 |
MNAQQAGUKWXGLG-JCDJMFQYSA-N |
SMILES |
CCN(CC)CCSSCCN(CC)CC |
同义词 |
2,2’-Dithiobis[N,N-diethyl-ethanamine-13C4; 2,2’’’-Dithiobistriethylamine-13C4; 3,10-Diethyl-6,7-dithia-3,10-diazadodecane-13C4; NSC 529154-13C4; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,8A-dihydroimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B590201.png)


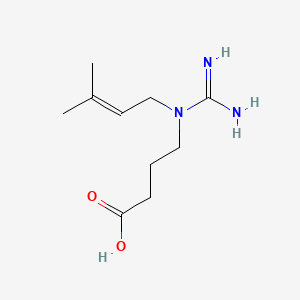

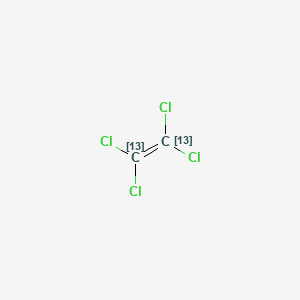
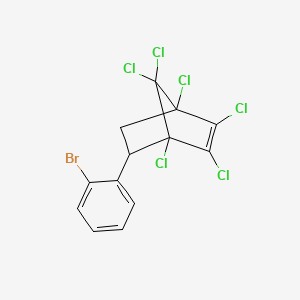
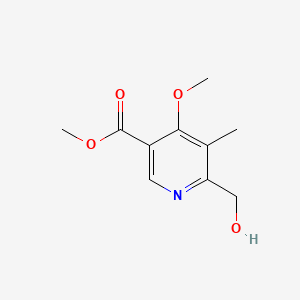
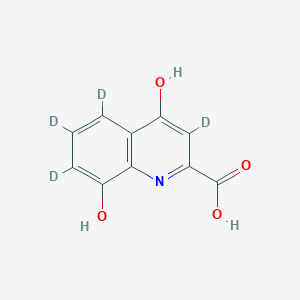


![4-[(E)-2-(2-CHLORO-3-((E)-2-[1-ETHYL-4(1H)-QUINOLINYLIDENE]ETHYLIDENE)-1-CYCLOHEXEN-1-YL)ETHENYL]-1-ETHYLQUINOLINIUM 4-METHYLBENZENESULFONATE](/img/structure/B590222.png)
